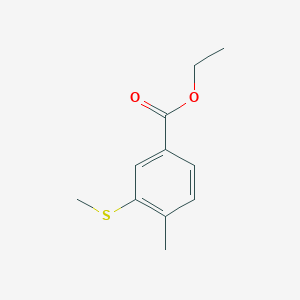

Ethyl 4-methyl-3-(methylthio)benzoate

Description

Ethyl 4-methyl-3-(methylthio)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a methyl group at the 4-position and a methylthio (-SMe) group at the 3-position. Benzoate esters are widely utilized as solvents, fragrance components, and pharmaceutical intermediates due to their tunable physicochemical properties and metabolic stability . The methylthio substituent in this compound may enhance its reactivity or binding affinity in biological systems, akin to sulfur-containing aroma compounds in natural products .

Propriétés

Formule moléculaire |

C11H14O2S |

|---|---|

Poids moléculaire |

210.29 g/mol |

Nom IUPAC |

ethyl 4-methyl-3-methylsulfanylbenzoate |

InChI |

InChI=1S/C11H14O2S/c1-4-13-11(12)9-6-5-8(2)10(7-9)14-3/h5-7H,4H2,1-3H3 |

Clé InChI |

VHVZRIUUOMMKLP-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC(=C(C=C1)C)SC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-methyl-3-(methylthio)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-methyl-3-(methylthio)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-methyl-3-(methylthio)benzoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-methyl-3-(methylthio)benzoate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

Ethyl 4-methyl-3-(methylthio)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.

Mécanisme D'action

The mechanism of action of ethyl 4-methyl-3-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the methylthio group can influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-methyl-3-(methylthio)benzoate with key analogs, focusing on structural features, applications, and research findings.

Ethyl 3-(Methylthio)Propanoate

- Structure: Ethyl ester with a methylthio group on a propanoate chain.

- Key Properties: Prominent aroma compound in pineapple pulp and core, contributing to fruity and sulfurous notes. Odor activity value (OAV) of 91.21 µg/kg in pulp and 42.67 µg/kg in core, second only to ethyl hexanoate .

- Applications : Critical in food flavoring due to its low odor threshold and high OAV.

Methyl Benzoate

- Structure : Methyl ester of benzoic acid.

- Key Properties :

- Applications : Polymer research, fragrance formulations.

Ethyl 4-(Dimethylamino)Benzoate

- Structure: Ethyl benzoate with a dimethylamino (-NMe₂) group at the 4-position.

- Key Properties: Higher reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving superior degree of conversion (DC) in polymer matrices . Enhanced physical properties (e.g., tensile strength) in dental materials.

- Applications : Co-initiator in photopolymerizable resins.

Ethyl Benzoate

- Structure : Ethyl ester of benzoic acid.

- Key Properties :

- Applications : Cosmetic formulations, plasticizers.

Ethyl Hexanoate

- Structure: Ethyl ester of hexanoic acid.

- Key Properties: Dominant aroma compound in pineapple (106.21 µg/kg in pulp), though with lower OAV than ethyl 3-(methylthio)propanoate . Imparts sweet, fruity notes but lacks sulfur-derived complexity.

- Applications : Food flavoring, perfumery.

Data Table: Comparative Analysis of Ethyl 4-Methyl-3-(Methylthio)Benzoate and Analogs

Research Findings and Implications

- Sulfur-Containing Esters : The methylthio group in ethyl 4-methyl-3-(methylthio)benzoate may enhance binding to biological targets, as seen in AQP3 inhibitors with sulfur-containing linkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.